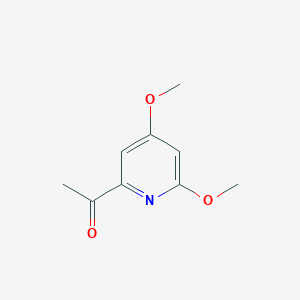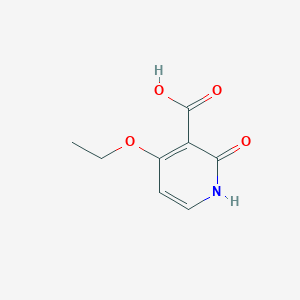
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize a variety of piperazine derivatives . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenated compounds as reactants. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Propiedades
Número CAS |
1430196-99-8 |
|---|---|
Fórmula molecular |
C9H14ClN3O |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
Clave InChI |
VJWDFVIMFYTMCP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=O)C=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)


![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)




